molecular formula C7H6INS B026590 3-Iodothiobenzamide CAS No. 106748-26-9

3-Iodothiobenzamide

Cat. No.: B026590
CAS No.: 106748-26-9
M. Wt: 263.1 g/mol
InChI Key: AKDKWPJNKCULKS-UHFFFAOYSA-N
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Description

3-Iodothiobenzamide is an organic compound with the molecular formula C7H6INS It is a derivative of thiobenzamide, where an iodine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothiobenzamide typically involves the iodination of thiobenzamide. One common method includes the reaction of thiobenzamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective iodination at the third position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodothiobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiobenzamide moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted thiobenzamides.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and related compounds.

Scientific Research Applications

3-Iodothiobenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine into aromatic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodothiobenzamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The compound’s thiobenzamide moiety can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of biological pathways.

Comparison with Similar Compounds

    Thiobenzamide: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    3-Bromothiobenzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chlorothiobenzamide: Contains a chlorine atom, resulting in distinct chemical behavior compared to the iodine derivative.

Uniqueness: 3-Iodothiobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and the ability to form halogen bonds. These characteristics make it valuable in various research and industrial applications.

Properties

IUPAC Name

3-iodobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKWPJNKCULKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374771
Record name 3-Iodothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-26-9
Record name 3-Iodothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106748-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-iodobenzamide (500 mg, 2.0 mmol) in toluene (5 mL) was treated with Lawesson's reagent (404 mg, 1 mmol) and the mixture heated at reflux for 16 hours. After cooling, silica gel chromatography afforded 260 mg (99% yield) of 3-iodothiobenzamide, as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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